molecular formula C21H22N2O5 B11608620 Methyl 2-amino-1',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Methyl 2-amino-1',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11608620
M. Wt: 382.4 g/mol
InChI Key: GNHRBXVSWFFXNG-UHFFFAOYSA-N
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Description

Methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which involves a spiro connection between an oxindole and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves a multi-step reaction process. One common method involves the one-pot reaction of isatin, malononitrile, and cyclohexane-1,3-dione in water . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-amino-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-20(2)9-13(24)15-14(10-20)28-17(22)16(18(25)27-4)21(15)11-7-5-6-8-12(11)23(3)19(21)26/h5-8H,9-10,22H2,1-4H3

InChI Key

GNHRBXVSWFFXNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC)C

Origin of Product

United States

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